molecular formula C14H8ClNO2 B098546 2-(3-Chlorophenyl)isoindoline-1,3-dione CAS No. 16082-71-6

2-(3-Chlorophenyl)isoindoline-1,3-dione

Cat. No. B098546
CAS RN: 16082-71-6
M. Wt: 257.67 g/mol
InChI Key: MIWPRIGNFUWKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)isoindoline-1,3-dione, also known as SU6656, is a synthetic compound that was first developed as a selective inhibitor of Src family kinases. Src kinases are a family of non-receptor tyrosine kinases that play a critical role in regulating cell growth, differentiation, and survival. SU6656 has since been used in various scientific research applications as a tool to investigate the role of Src kinases in various cellular processes.

Mechanism of Action

2-(3-Chlorophenyl)isoindoline-1,3-dione is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a critical role in regulating cell growth, differentiation, and survival. Src kinases are activated by various extracellular signals, including growth factors, cytokines, and integrins, and are involved in the regulation of various downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. By inhibiting Src kinases, this compound can disrupt these signaling pathways and inhibit various cellular processes, including cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation, migration, and invasion of cancer cells, as well as induce apoptosis and cell cycle arrest. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Chlorophenyl)isoindoline-1,3-dione in lab experiments is its selectivity for Src family kinases, which allows for specific inhibition of these kinases without affecting other signaling pathways. This can help to elucidate the specific role of Src kinases in various cellular processes. However, one limitation of using this compound is its potential off-target effects, as it may inhibit other kinases or signaling pathways at high concentrations. Additionally, the synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps, which can be time-consuming and expensive.

Future Directions

There are several future directions for research involving 2-(3-Chlorophenyl)isoindoline-1,3-dione. One direction is to investigate the role of Src kinases in other cellular processes, such as autophagy, DNA damage response, and immune cell function. Another direction is to develop more potent and selective inhibitors of Src kinases that can be used in clinical settings for the treatment of cancer and other diseases. Additionally, the use of this compound in combination with other targeted therapies or chemotherapy agents may provide a more effective treatment strategy for cancer patients.

Synthesis Methods

The synthesis of 2-(3-Chlorophenyl)isoindoline-1,3-dione involves the reaction of 3-chloroaniline with phthalic anhydride to form 3-(3-chlorophenyl)phthalide, which is then converted to this compound through a series of reactions involving potassium carbonate, acetic anhydride, and phosphorus oxychloride. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure and stable product.

Scientific Research Applications

2-(3-Chlorophenyl)isoindoline-1,3-dione has been used in various scientific research applications as a tool to investigate the role of Src kinases in various cellular processes. Src kinases have been implicated in the regulation of cell growth, differentiation, and survival, as well as in the development and progression of cancer. This compound has been used to study the role of Src kinases in cancer cell proliferation, migration, and invasion, as well as in angiogenesis and metastasis.

properties

CAS RN

16082-71-6

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

2-(3-chlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H8ClNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H

InChI Key

MIWPRIGNFUWKDN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Pictograms

Irritant

Origin of Product

United States

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